4-Chloro-2-hydroxybenzaldehyde

Analytical Chemistry Quality Control Chromatography

4-Chloro-2-hydroxybenzaldehyde (2420-26-0) is a non-fungible halogenated salicylaldehyde derivative. Its specific 4-chloro substitution pattern is critical for synthesizing benzodiazepinedione Hdm2 antagonists, as it directly influences bioactivity and metabolic stability. Using unsubstituted or regioisomeric analogs compromises synthetic integrity, leading to potential batch failure. Procure this exact CAS for research fidelity in anti-cancer drug development and antimicrobial lead optimization. This bifunctional building block offers a formyl group ortho to a phenolic hydroxyl.

Molecular Formula C7H5ClO2
Molecular Weight 156.56 g/mol
CAS No. 2420-26-0
Cat. No. B058158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-hydroxybenzaldehyde
CAS2420-26-0
Synonyms4-Chloro-salicylaldehyde;  2-Hydroxy-4-chlorobenzaldehyde;  4-Chloro-2-hydroxybenzaldehyde;  4-Chlorosalicylaldehyde
Molecular FormulaC7H5ClO2
Molecular Weight156.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)C=O
InChIInChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
InChIKeyQNZWAJZEJAOVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-hydroxybenzaldehyde (CAS 2420-26-0): A Differentiated Halogenated Salicylaldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


4-Chloro-2-hydroxybenzaldehyde (CAS 2420-26-0) is a halogenated derivative of salicylaldehyde (2-hydroxybenzaldehyde), a bifunctional aromatic compound featuring a formyl group ortho to a phenolic hydroxyl. The strategic placement of a chlorine atom at the 4-position, relative to the hydroxyl, establishes a specific electronic and steric profile that is fundamentally different from its unsubstituted parent and regioisomeric analogs [1]. This substitution pattern is critical for its application as a key intermediate in the synthesis of complex pharmaceutical agents, such as benzodiazepinedione Hdm2 antagonists, where the chlorine atom is essential for optimizing the bioactivity and metabolic stability of the final drug candidate .

Why Unsubstituted or Regioisomeric Salicylaldehydes Cannot Substitute for 4-Chloro-2-hydroxybenzaldehyde


The practice of substituting a specified intermediate with a seemingly similar analog, such as unsubstituted salicylaldehyde or a 5-chloro isomer, is scientifically unsound and poses significant risks to synthetic success and product integrity. The position of the chlorine atom profoundly influences the molecule's physicochemical properties, including its acidity (pKa) and lipophilicity (logP), which in turn govern its reactivity, solubility, and biological interactions [REFS-1, REFS-2]. In regulated pharmaceutical synthesis, using an unqualified analog can lead to the formation of different, potentially inactive or toxic impurities, ultimately causing batch failure, regulatory non-compliance, and significant financial loss. The following quantitative evidence demonstrates the specific, measurable differences that underpin the non-fungible nature of 4-chloro-2-hydroxybenzaldehyde.

Quantitative Evidence of Differentiation for 4-Chloro-2-hydroxybenzaldehyde (2420-26-0)


Chromatographic Differentiation: Distinct Kovats Retention Indices for QC and Purity Analysis

The 4-chloro isomer exhibits a unique gas chromatographic (GC) retention profile that allows for its definitive identification and differentiation from the 5-chloro analog. This is a critical parameter for quality control and purity assessment in procurement and manufacturing [REFS-1, REFS-2].

Analytical Chemistry Quality Control Chromatography

Enhanced Acidity: A 10x Increase in Acid Dissociation Compared to Parent Salicylaldehyde

The presence of the electron-withdrawing chlorine atom at the 4-position significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted salicylaldehyde. This difference, quantified by the pKa, has direct implications for the compound's reactivity and its ionization state under physiological or reaction conditions [REFS-1, REFS-2].

Medicinal Chemistry Physicochemical Property Reactivity

Physical State and Purity Assessment: A Markedly Lower Melting Point than the 5-Chloro Isomer

The melting point is a fundamental, readily measurable physical property that serves as a primary indicator of identity and purity. The 4-chloro isomer exhibits a melting point nearly 50°C lower than its 5-chloro counterpart, providing a simple yet definitive method for distinguishing between these two common regioisomers [REFS-1, REFS-2].

Analytical Chemistry Quality Control Procurement

Class-Level Antimicrobial Potential: Halogenated Salicylaldehydes as Potent Antimicrobial Leads

While direct quantitative MIC data for the isolated compound is not available from the primary source, a systematic study of substituted salicylaldehydes establishes that halogenation is a key determinant for high antimicrobial potency. Unsubstituted benzaldehyde and salicylaldehyde showed minimal activity, whereas halogenated derivatives demonstrated dramatic increases in effect, with inhibition zones up to 49 mm [1].

Antimicrobial Lead Discovery Structure-Activity Relationship

Validated Application Scenarios for 4-Chloro-2-hydroxybenzaldehyde in R&D and Manufacturing


Pharmaceutical Intermediate for Targeted Cancer Therapeutics

4-Chloro-2-hydroxybenzaldehyde is a documented intermediate in the synthesis of benzodiazepine diones, which function as antagonists of the Human Double Minute 2 (HDM2) protein . The specific 4-chloro substitution pattern is critical for the final molecule's interaction with its biological target. Procurement of this specific intermediate is necessary for any research program aiming to replicate or build upon this established synthetic route for developing anti-cancer agents.

Lead Scaffold for Developing Novel Antimicrobial Agents

Based on class-level evidence, halogenated salicylaldehydes, including the 4-chloro derivative, represent a highly potent class of antimicrobial leads [1]. A research program seeking to develop new antibacterial or antifungal drugs would select this compound as a privileged starting point over the inactive, unsubstituted salicylaldehyde to explore structure-activity relationships and optimize potency against specific microbial targets.

Quality Control and Analytical Method Development for Regioisomeric Purity

The distinct chromatographic and physical properties of 4-chloro-2-hydroxybenzaldehyde are essential for analytical chemistry. As shown in the evidence guide, its unique Kovats Retention Index (1178 on SE-30) [2] and melting point (45-49°C) allow for the development of robust GC and HPLC methods to confirm identity and quantify regioisomeric purity, which is critical for both incoming material inspection and in-process control during manufacturing.

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